(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
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Description
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C15H23N3O3S2 and its molecular weight is 357.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural properties of compounds with functionalities similar to (E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide. Studies on aminoxyl and piperidinyl acrylamide monomers have revealed details about their structure and packing, which are crucial for the preparation of redox-active polymers (Goswami et al., 2015). These findings are significant for designing materials with specific electronic and mechanical properties.
Polymerization and Material Science
Research on new multifunctional N-substituted (meth)acrylamides bearing a hindered piperidine and a hydroxyl group has demonstrated their potential in creating polymers and copolymers with unique properties (Ling & Habicher, 2001). These materials could have applications in various fields, including biomedical engineering and smart materials.
Organic Sensitizers for Solar Cells
A study on novel organic sensitizers for solar cell applications, which includes the synthesis of compounds featuring thiophene units and cyanoacrylic acid groups, has shown that these molecules exhibit high incident photon-to-current conversion efficiency (Kim et al., 2006). This research underscores the relevance of such compounds in enhancing the efficiency of solar energy conversion, highlighting the potential for this compound derivatives in renewable energy technologies.
Bioactivity and Medicinal Chemistry
While excluding direct drug-related applications, it's noteworthy that related structures have been evaluated for their bioactivity. For instance, benzimidazole and imidazole inhibitors of histone deacetylases, containing similar structural motifs, have shown promising biological activity, hinting at the potential medicinal chemistry applications of this compound derivatives (Bressi et al., 2010).
Properties
IUPAC Name |
(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-17(2)23(20,21)18-8-5-13(6-9-18)11-16-15(19)4-3-14-7-10-22-12-14/h3-4,7,10,12-13H,5-6,8-9,11H2,1-2H3,(H,16,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHMQPFAZSVHKU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.